molecular formula C15H11ClO3 B1292257 3-Acetoxy-2'-chlorobenzophenone CAS No. 890099-51-1

3-Acetoxy-2'-chlorobenzophenone

Cat. No. B1292257
CAS RN: 890099-51-1
M. Wt: 274.7 g/mol
InChI Key: KFLJJUIJGXXVCZ-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-chlorobenzophenone is a chemical compound with the CAS Number: 890099-51-1 . It has a molecular weight of 274.7 and its IUPAC name is 3-(2-chlorobenzoyl)phenyl acetate .

Scientific Research Applications

Synthesis of Benzamide Compounds

3-Acetoxy-2’-chlorobenzophenone: is used as a precursor in the synthesis of novel benzamide compounds. These compounds have shown potential in various fields due to their antioxidant and antibacterial properties . The synthesis process involves the reaction of 3-acetoxy-2’-chlorobenzophenone with amine derivatives, leading to a range of benzamides with diverse biological activities.

Antioxidant Activity

The benzamide derivatives synthesized from 3-acetoxy-2’-chlorobenzophenone have been tested for their antioxidant capabilities. They exhibit total antioxidant, free radical scavenging, and metal chelating activities, which are crucial in preventing oxidative stress-related diseases .

Antibacterial Applications

These synthesized benzamide compounds also demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria. This makes them valuable for developing new antibacterial drugs and treatments .

properties

IUPAC Name

[3-(2-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJJUIJGXXVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641629
Record name 3-(2-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2'-chlorobenzophenone

CAS RN

890099-51-1
Record name 3-(2-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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